molecular formula C18H19N11O B2797079 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone CAS No. 1797726-14-7

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

Cat. No. B2797079
CAS RN: 1797726-14-7
M. Wt: 405.426
InChI Key: XPFJMYUSJNVJOV-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone is a useful research compound. Its molecular formula is C18H19N11O and its molecular weight is 405.426. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

  • Novel Heterocyclic Derivatives : Research has focused on the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and related derivatives incorporating various moieties, such as thiazolo[3,2-a]benzimidazole. These compounds have been explored for their moderate effects against bacterial and fungal species, highlighting their potential in antimicrobial applications (H. Abdel‐Aziz et al., 2008).

  • Anticoronavirus and Antitumoral Activity : A study on (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones demonstrated their efficiency in synthesizing compounds with promising in vitro anticoronavirus and antitumoral activities. This research indicates the potential of such compounds in addressing viral infections and cancer (Parameshwara Chary Jilloju et al., 2021).

  • Antimicrobial Activities : Another study focused on green, one-pot, solvent-free syntheses of pyrazolo[1,5-a]pyrimidines and related compounds containing triazole moieties. These synthesized compounds were tested for their antimicrobial activities, showing competitive activities against typical antibacterial and antifungal drugs (A. Abdelhamid et al., 2016).

  • 5-HT2 Antagonist Activity : Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives explored their potential as 5-HT2 and alpha 1 receptor antagonists. This work contributes to the understanding of how these compounds can be used in developing new therapies for conditions mediated by these receptors (Y. Watanabe et al., 1992).

properties

IUPAC Name

(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N11O/c1-12-9-13(2)29-18(21-12)22-16(25-29)17(30)27-7-5-26(6-8-27)14-3-4-15(24-23-14)28-11-19-10-20-28/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFJMYUSJNVJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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